2-Dodecylphenol;4-dodecylphenol
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Overview
Description
2-Dodecylphenol and 4-dodecylphenol: are organic compounds that belong to the class of alkylphenols. These compounds are characterized by the presence of a dodecyl group (a twelve-carbon alkyl chain) attached to a phenol ring. The difference between the two isomers lies in the position of the dodecyl group on the phenol ring: in 2-dodecylphenol, the dodecyl group is attached to the second carbon of the phenol ring, while in 4-dodecylphenol, it is attached to the fourth carbon. These compounds are used in various industrial applications due to their surfactant and emulsifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Dodecylphenol and 4-dodecylphenol: can be synthesized through the alkylation of phenol with dodecene. The reaction typically involves the use of an acid catalyst such as sulfuric acid or a solid acid catalyst like zeolites. The reaction conditions often include elevated temperatures (around 100-150°C) and pressures to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of these compounds is carried out in large reactors where phenol and dodecene are mixed in the presence of an acid catalyst. The reaction mixture is heated and stirred to ensure complete alkylation. After the reaction, the product is purified through distillation or other separation techniques to obtain pure 2-dodecylphenol and 4-dodecylphenol .
Chemical Reactions Analysis
Types of Reactions
2-Dodecylphenol and 4-dodecylphenol: undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert these compounds into their corresponding alkylcyclohexanols.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alkylcyclohexanols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-Dodecylphenol and 4-dodecylphenol: have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of surfactants, emulsifiers, and other specialty chemicals.
Biology: Studied for their potential effects on biological systems, including their role as endocrine disruptors.
Medicine: Investigated for their antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Employed in the production of lubricants, detergents, and polymer additives.
Mechanism of Action
The mechanism by which 2-dodecylphenol and 4-dodecylphenol exert their effects involves interactions with cellular membranes and proteins. These compounds can integrate into lipid bilayers, altering membrane fluidity and permeability. They may also interact with specific proteins, affecting their function and signaling pathways. In biological systems, these compounds can act as endocrine disruptors by mimicking or inhibiting the action of natural hormones .
Comparison with Similar Compounds
2-Dodecylphenol and 4-dodecylphenol: can be compared with other alkylphenols such as nonylphenol and octylphenol. While all these compounds share similar surfactant properties, the length of the alkyl chain influences their hydrophobicity and biological activity. For example:
Nonylphenol: Has a nine-carbon alkyl chain and is widely used in industrial applications but is also known for its environmental persistence and toxicity.
Octylphenol: Has an eight-carbon alkyl chain and is used in the production of resins and plastics.
The uniqueness of 2-dodecylphenol and 4-dodecylphenol lies in their longer alkyl chain, which can enhance their surfactant properties and potentially reduce their environmental impact compared to shorter-chain alkylphenols .
Properties
IUPAC Name |
2-dodecylphenol;4-dodecylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19;1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h12-13,15-16,19H,2-11,14H2,1H3;13-16,19H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTWLSZALYFVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCCCCC1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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